H-Leu-Asp-OH

概要

説明

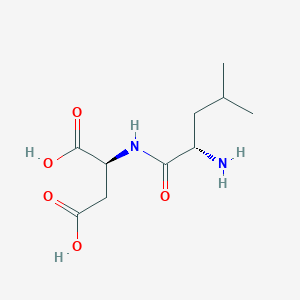

H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine and aspartic acid. This compound is of significant interest in biochemical research due to its role in various biological processes, including protein synthesis and enzyme inhibition.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Asp-OH typically involves peptide bond formation between leucine and aspartic acid. One common method is the use of liquid-phase peptide synthesis (LPPS), where the amino acids are sequentially coupled using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are attached to a solid resin and sequentially coupled using similar coupling agents. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

H-Leu-Asp-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.

Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols or amines .

科学的研究の応用

H-Leu-Asp-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored as a potential therapeutic agent for inhibiting specific enzymes involved in disease processes.

Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides

作用機序

H-Leu-Asp-OH exerts its effects primarily through interactions with enzymes and proteins. The leucine residue provides hydrophobic interactions, while the aspartic acid residue offers hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

類似化合物との比較

Similar Compounds

H-Leu-Glu-OH: Another dipeptide with similar properties but different amino acid composition.

H-Leu-Ser-OH: Contains serine instead of aspartic acid, leading to different biochemical properties.

H-Leu-Val-OH: Composed of leucine and valine, offering different hydrophobic interactions

Uniqueness

H-Leu-Asp-OH is unique due to the presence of both hydrophobic (leucine) and acidic (aspartic acid) residues, which allows it to participate in a wide range of biochemical interactions. This combination of properties makes it particularly useful for studying enzyme inhibition and protein interactions .

生物活性

H-Leu-Asp-OH, a dipeptide composed of leucine and aspartic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, antioxidant properties, and receptor interactions.

Chemical Structure and Properties

- Chemical Formula : C10H18N2O5

- Composition :

- Leucine : A branched-chain amino acid known for its hydrophobic characteristics.

- Aspartic Acid : An acidic amino acid that contributes to the peptide's overall charge and interaction capabilities.

The presence of a hydroxyl group at the C-terminus enhances hydrogen bonding, facilitating interactions with other biomolecules, which is crucial for its biological activity .

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects . It has been shown to influence immune responses in biological systems, potentially enhancing the body's ability to respond to pathogens. This activity is essential for developing therapies aimed at modulating immune responses in conditions such as autoimmune diseases or infections .

Antioxidant Properties

This compound also demonstrates antioxidant properties , which can help reduce oxidative stress in cells. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant capacity of this peptide may provide protective effects against cellular damage caused by reactive oxygen species (ROS) .

Receptor Interactions

The interactions of this compound with cellular receptors have been extensively studied. Its ability to modulate receptor activity suggests potential roles in various signaling pathways. Understanding these interactions is crucial for elucidating the mechanisms through which this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar peptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Leu-Gly-OH | Leucine and Glycine | Simpler structure; often studied for muscle recovery effects |

| H-Asp-Leu-OH | Aspartic Acid and Leucine | Variation in sequence may alter biological activity |

| H-Ile-Asp-OH | Isoleucine and Aspartic Acid | Different branched-chain amino acid; potential differences in hydrophobicity |

| H-Val-Asp-OH | Valine and Aspartic Acid | Similar properties but different side chain interactions |

These comparisons highlight how variations in amino acid composition can affect the biological activity and applications of peptides like this compound .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Immunomodulation Study : A study demonstrated that this compound could enhance the proliferation of T-cells in vitro, suggesting its potential as an immunotherapeutic agent .

- Antioxidant Activity Assessment : In a cellular model exposed to oxidative stress, this compound significantly reduced markers of oxidative damage compared to control groups, indicating its protective role against oxidative stress .

- Receptor Binding Studies : Research involving binding assays showed that this compound interacts with specific immune receptors, modulating their activity and influencing downstream signaling pathways .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCSNHXRZUVYAM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427072 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32949-40-9 | |

| Record name | L-Aspartic acid, L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。